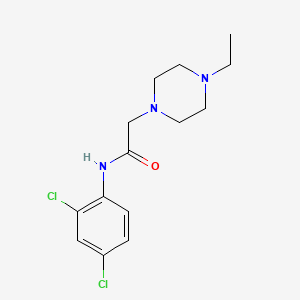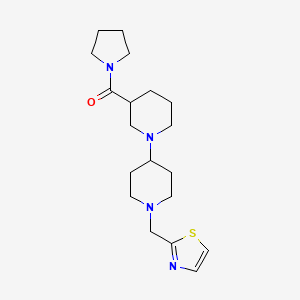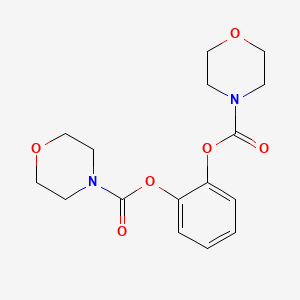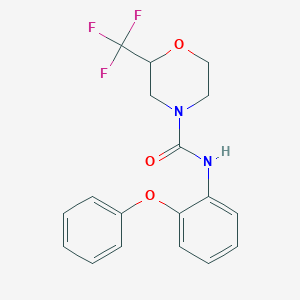
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMB-N-oxide or TFM-NO, is a chemical compound that has gained attention in scientific research for its potential as a pharmacological tool.
Mécanisme D'action
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide activates TRPA1 channels through covalent modification of cysteine residues in the channel protein. This results in the opening of the ion channel and the influx of calcium ions, which triggers downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to induce nociceptive responses, including pain and itch, in animal models. It has also been shown to induce respiratory reflexes and airway inflammation. Additionally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used to study the role of TRPA1 channels in cancer cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide is its selectivity for TRPA1 channels, which allows for specific activation of these channels in experimental settings. However, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to be unstable in some solvents and can degrade over time, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is the development of more stable analogs of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the role of TRPA1 channels in physiological processes and disease states, which could lead to the development of novel therapeutic targets. Finally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide could be used in combination with other pharmacological tools to study complex signaling pathways and physiological responses.
Méthodes De Synthèse
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a two-step process involving the reaction of 2-phenoxyaniline with trifluoromethylmorpholine-4-carboxylic acid, followed by oxidation using m-chloroperbenzoic acid. The resulting compound is a white crystalline solid with a melting point of 162-164°C.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used as a pharmacological tool in scientific research to study the role of transient receptor potential (TRP) channels in various physiological processes. TRP channels are a family of ion channels that play a crucial role in sensory and cellular signaling. N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to selectively activate TRPA1 channels, which are involved in nociception, inflammation, and respiratory function.
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)16-12-23(10-11-25-16)17(24)22-14-8-4-5-9-15(14)26-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHYSNCNQQKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)
![5-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5304158.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
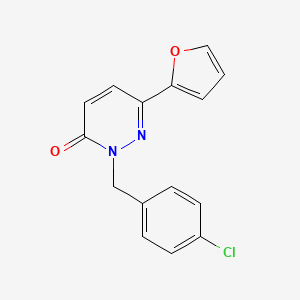
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
